molecular formula C13H13ClN4O3 B450535 N~5~-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

N~5~-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B450535
M. Wt: 308.72g/mol
InChI Key: DGHCBDHSDJADCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a pyrazole ring, a nitro group, and a carboxamide group, making it a subject of interest in various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N5-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 5-chloro-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group. Finally, the carboxamide group is introduced through a reaction with ethyl chloroformate and ammonia .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N5-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, basic conditions.

    Hydrolysis: Acidic or basic conditions.

Major Products:

    Reduction: Amino derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acid derivative.

Scientific Research Applications

N~5~-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N5-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes by binding to their active sites, thereby interfering with their normal function .

Comparison with Similar Compounds

  • N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
  • N-(5-chloro-2-methylphenyl)-3-oxobutanamide

Comparison: Compared to similar compounds, N5-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for unique reduction and substitution reactions that are not as readily achievable with its analogs .

Properties

Molecular Formula

C13H13ClN4O3

Molecular Weight

308.72g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-ethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C13H13ClN4O3/c1-3-17-12(11(7-15-17)18(20)21)13(19)16-10-6-9(14)5-4-8(10)2/h4-7H,3H2,1-2H3,(H,16,19)

InChI Key

DGHCBDHSDJADCB-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)C

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)C

Origin of Product

United States

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